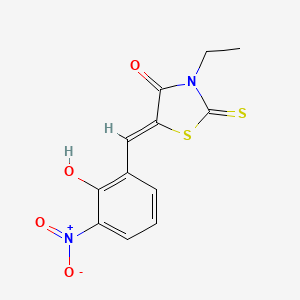![molecular formula C29H25N5O2 B10875329 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10875329.png)
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound. It features a triazino-benzimidazole core, which is known for its diverse biological activities. The compound’s structure includes benzyloxy groups attached to a phenyl ring, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the nucleophilic substitution reaction of arylglyoxal hydrates with multi-nucleophilic reagents in the presence of sodium ethoxide as a basic catalyst . The reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate yields intermediate compounds, which undergo heterocyclization with 1-(1H-benzimidazol-2-yl)guanidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines and thiols.
Oxidation and reduction: Potential transformations involving the benzyloxy groups and the triazino-benzimidazole core.
Cyclization: Formation of additional heterocyclic rings under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, ammonium acetate, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2-imines: These compounds share a similar core structure but differ in the substituents attached to the triazino-benzimidazole ring.
5-Aryl-2-phenyl-4H-imidazol-4-imines: Another class of compounds with similar biological activities but different structural features.
Uniqueness
4-[3,4-Bis(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C29H25N5O2 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
4-[3,4-bis(phenylmethoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C29H25N5O2/c30-28-32-27(34-24-14-8-7-13-23(24)31-29(34)33-28)22-15-16-25(35-18-20-9-3-1-4-10-20)26(17-22)36-19-21-11-5-2-6-12-21/h1-17,27H,18-19H2,(H3,30,31,32,33) |
InChI-Schlüssel |
VZTIJZIBDPUEON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875249.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10875251.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875252.png)
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10875276.png)


![4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B10875289.png)

![3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875294.png)
![Ethyl 4-({2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10875307.png)
![4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875313.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10875320.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875325.png)

